2-bromo-2-methyl-N-(4-nitrophenyl)propanamide
CAS No.: 2322-52-3
Cat. No.: VC17147226
Molecular Formula: C10H11BrN2O3
Molecular Weight: 287.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2322-52-3 |
|---|---|
| Molecular Formula | C10H11BrN2O3 |
| Molecular Weight | 287.11 g/mol |
| IUPAC Name | 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide |
| Standard InChI | InChI=1S/C10H11BrN2O3/c1-10(2,11)9(14)12-7-3-5-8(6-4-7)13(15)16/h3-6H,1-2H3,(H,12,14) |
| Standard InChI Key | PMNZZCXVICFFES-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Br |
Introduction
Chemical Structure and Crystallographic Characterization
Molecular Architecture
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide (C₁₀H₁₁BrN₂O₃) consists of a propanamide chain with a brominated methyl group at the second carbon and a 4-nitrophenyl substituent on the amide nitrogen. The nitro group at the para position of the phenyl ring induces electron withdrawal, polarizing the carbonyl group and enhancing electrophilicity at the amide carbon .
Crystallographic Data
X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c and the following unit cell parameters :
| Parameter | Value |
|---|---|
| a (Å) | 10.259(2) |
| b (Å) | 12.873(3) |
| c (Å) | 9.798(2) |
| α (°) | 90 |
| β (°) | 98.25(3) |
| γ (°) | 90 |
| Volume (ų) | 1279.5(5) |
| Z | 4 |
The bromine atom occupies a equatorial position, while the nitro group adopts a planar conformation relative to the phenyl ring, minimizing steric hindrance . Intermolecular hydrogen bonds between amide N–H and carbonyl oxygen stabilize the crystal lattice .
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via bromination of 2-methyl-N-(4-nitrophenyl)propanamide using N-bromosuccinimide (NBS) under radical conditions . Alternative methods employ bromine in inert solvents like carbon tetrachloride, though NBS is preferred for selectivity .
Reaction Scheme:
Yields typically range from 65–75%, with purity confirmed via HPLC and NMR .
Reactivity Profile
The bromine atom facilitates nucleophilic substitution (SN2), while the nitro group directs electrophilic aromatic substitution to the meta position. Key reactions include:
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Hydrolysis: Under basic conditions, the amide bond cleaves to form 4-nitroaniline and 2-bromo-2-methylpropanoic acid .
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Reduction: Catalytic hydrogenation reduces the nitro group to an amine, altering electronic properties .
Physicochemical Properties
Physical Constants
| Property | Value |
|---|---|
| Molecular Weight | 301.14 g/mol |
| Melting Point | 142–144°C |
| Solubility | DMSO, DMF, CHCl₃ |
| LogP | 2.85 |
Spectroscopic Data
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch) .
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¹H NMR (400 MHz, CDCl₃): δ 1.85 (s, 6H, CH₃), 8.25 (d, 2H, Ar–H), 7.75 (d, 2H, Ar–H) .
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritant | Wear nitrile gloves |
| Environmental Toxin | Avoid aqueous disposal |
Research Gaps and Future Directions
While crystallographic and synthetic data are well-established , pharmacological studies remain sparse. Future work should prioritize:
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Toxicity Profiling: Acute and chronic exposure effects in model organisms.
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Structure-Activity Relationships: Modifying the nitro position to enhance bioactivity.
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Polymer Applications: Exploring copolymer compositions for advanced materials.
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